molecular formula C20H18N2OS B2645439 7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 895641-80-2

7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2645439
CAS No.: 895641-80-2
M. Wt: 334.44
InChI Key: OGQXVZQPNRUFJB-UHFFFAOYSA-N
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Description

7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE (CAS: 872207-67-5) is a heterocyclic compound featuring a fused chromenopyrimidine core. Key structural attributes include:

  • Chromeno[2,3-d]pyrimidine backbone: A bicyclic system combining a chromene (benzopyran) ring fused to a pyrimidine ring.
  • Substituents:
    • 7-Methyl group on the chromene moiety.
    • 4-Methylphenyl (p-tolyl) group at position 2.
    • Methylsulfanyl (SCH₃) group at position 3.

This compound is part of a broader class of nitrogen-containing heterocycles, which are often explored for pharmacological applications due to their structural similarity to nucleic acid bases and ability to engage in hydrogen bonding .

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-4-7-14(8-5-12)18-21-19-16(20(22-18)24-3)11-15-10-13(2)6-9-17(15)23-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQXVZQPNRUFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step might involve the reaction of the chromene intermediate with a suitable amidine or guanidine derivative.

    Functional group modifications:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the chromene or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, aryl halides, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromeno[2,3-d]pyrimidines.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” would depend on its specific biological activity.

Biological Activity

7-Methyl-2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2OSC_{16}H_{16}N_2OS. It features a chromeno-pyrimidine backbone with methyl and methylsulfanyl substituents. The structure is significant as it influences the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Specific methodologies include:

  • Gewald Reaction : This method has been utilized to synthesize similar compounds with pyrimidine rings.
  • Nucleophilic Substitution : The introduction of the methylsulfanyl group often employs nucleophilic substitution techniques.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

Antiproliferative Effects

Research indicates that derivatives of chromeno-pyrimidines exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values less than 40 nM in various assays, indicating potent activity against cancer cell proliferation .

Microtubule Depolymerization

Studies have demonstrated that certain derivatives can induce microtubule depolymerization, a crucial mechanism in cancer therapy:

  • Mechanism of Action : Compounds were found to disrupt microtubule dynamics at concentrations as low as 10 µM, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of related compounds:

  • Minimum Inhibitory Concentration (MIC) : Related thiazolopyridine derivatives displayed MIC values as low as 0.21 µM against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Case Studies

  • Case Study on Antiproliferative Activity : A study focusing on a series of chromeno-pyrimidine derivatives found that compounds with similar structures exhibited significant cytotoxicity against the MDA-MB-435 breast cancer cell line, with one derivative showing an IC50 of 9.0 nM .
  • Microtubule Dynamics Study : Another investigation evaluated the effects of these compounds on microtubule stability, revealing that some derivatives could effectively cause microtubule depolymerization, which is critical for their anticancer activity .

Comparison with Similar Compounds

Structural Analogues in Oxazolo[4,5-d]pyrimidine Derivatives

describes six oxazolo[4,5-d]pyrimidine derivatives with piperazine or diazepane sulfonyl substituents. Key differences include:

  • Core structure: Oxazolo[4,5-d]pyrimidine (oxazole fused to pyrimidine) vs. chromenopyrimidine in the target compound.
  • Substituents : Sulfonyl groups on piperazine/diazepane rings vs. direct methylsulfanyl on pyrimidine.
  • Synthesis : Yields (71–77%) and melting points (192–291°C) are reported for these compounds, suggesting robust crystallinity due to sulfonyl groups’ polarity .
Table 1: Comparison with Oxazolo[4,5-d]pyrimidine Derivatives
Compound ID Core Structure Substituents Yield (%) Melting Point (°C)
Target Compound Chromeno[2,3-d]pyrimidine 7-CH₃, 2-(4-CH₃C₆H₄), 4-SCH₃ N/A N/A
Compound 10 Oxazolo[4,5-d]pyrimidine 7-(4-(CH₃SO₂)piperazine), 2-(4-CH₃C₆H₄) 75 289–291
Compound 14 Oxazolo[4,5-d]pyrimidine 7-(4-(PhSO₂)-1,4-diazepane), 2-(4-CH₃C₆H₄) 74 229–231

However, the absence of sulfonyl groups may reduce solubility .

Pyrrolo[2,3-d]pyrimidine Analogues

and highlight pyrrolo[2,3-d]pyrimidine derivatives with variations in substituents:

  • Core Structure: Pyrrolo[2,3-d]pyrimidine (pyrrole fused to pyrimidine) vs. chromenopyrimidine.
  • Substituents : Ethoxyphenyl () or trifluoromethylphenyl () groups.
  • Properties : Lower molecular weights (301–325 g/mol) compared to the target compound (estimated >350 g/mol), suggesting differences in pharmacokinetics.
Table 2: Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives
Compound ID Core Structure Substituents Molecular Weight (g/mol) XLogP3
Target Compound Chromeno[2,3-d]pyrimidine 7-CH₃, 2-(4-CH₃C₆H₄), 4-SCH₃ ~370 (estimated) ~4.5
7-(4-Ethoxyphenyl) Pyrrolo[2,3-d]pyrimidine 4-CH₃, 2-SCH₃, 7-(4-OCH₂CH₃C₆H₄) 301.4 3.8
7-(4-CF₃Ph) Pyrrolo[2,3-d]pyrimidine 4-CH₃, 2-SCH₃, 7-(4-CF₃C₆H₄) 325.35 N/A

Key Insight: The target compound’s larger chromeno system may increase steric hindrance but enhance lipophilicity (higher XLogP3), favoring membrane permeability .

Functional Group Impact

  • Methylsulfanyl (SCH₃) : In the target compound, this group contributes to moderate lipophilicity (XLogP3 ~4.5), whereas sulfonyl (SO₂) groups in oxazolo derivatives (Table 1) increase polarity and hydrogen-bonding capacity, improving crystallinity but reducing bioavailability .
  • Aromatic Substitutents : The 4-methylphenyl group in the target compound is structurally analogous to p-tolyl groups in oxazolo derivatives (Table 1), suggesting shared π-π stacking interactions in target binding .

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